

Application Notes and Protocols for Molybdenum-Rhenium Thermocouples in High-Temperature Measurements

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Compound of Interest

Compound Name: Molybdenum--rhenium (1/3)

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Introduction to Molybdenum-Rhenium (Mo-Re) Thermocouples

Molybdenum-Rhenium (Mo-Re) thermocouples are a class of refractory metal thermocouples designed for reliable and stable temperature measurements in extreme environments, particularly at high temperatures and in vacuum or inert atmospheres.[1][2] The addition of rhenium to molybdenum significantly enhances its ductility, weldability, and overall performance at elevated temperatures.[3] These thermocouples are indispensable tools in various research and industrial applications, including crystal growth, chemical vapor deposition, and high-temperature furnace monitoring.[2]

This document provides detailed application notes and protocols for the effective use of Mo-Re thermocouples, focusing on Types C, D, and G, to ensure accurate and repeatable high-temperature measurements.

Properties and Specifications of Mo-Re Thermocouples

Mo-Re thermocouples are characterized by their high melting points, good mechanical strength at high temperatures, and stability in non-oxidizing environments. The most common types are designated as C, D, and G, each with a specific composition of tungsten-rhenium alloys. While often grouped with Tungsten-Rhenium thermocouples, it's important to note that the positive leg in these specific types is a Molybdenum-Rhenium alloy.

Table 1: Composition and Identification of Common Molybdenum-Rhenium and Tungsten-Rhenium Thermocouples

Thermocouple Type	Positive Leg (Composition)	Negative Leg (Composition)
Type C	Tungsten-5% Rhenium (W-5%Re)	Tungsten-26% Rhenium (W-26%Re)
Type D	Tungsten-3% Rhenium (W-3%Re)	Tungsten-25% Rhenium (W-25%Re)
Type G	Tungsten	Tungsten-26% Rhenium (W-26%Re)

Note: While often used in conjunction with Molybdenum sheaths, the thermoelements themselves are typically Tungsten-Rhenium alloys.

A summary of the key quantitative data for these thermocouple types is presented below, based on ASTM E230/E230M standards.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Table 2: Quantitative Data for Molybdenum-Rhenium and Tungsten-Rhenium Thermocouples

Property	Type C (W-5%Re vs W-26%Re)	Type D (W-3%Re vs W-25%Re)	Type G (W vs W-26%Re)
Temperature Range	0°C to 2320°C (32°F to 4208°F)[7]	0°C to 2315°C (32°F to 4200°F)	0°C to 2760°C (32°F to 5000°F)[3]
Standard Limits of Error	± 4.4°C or ± 1.0%	± 4.4°C or ± 1.0%	± 4.4°C or ± 1.0%
Special Limits of Error	Not specified in readily available standards	Not specified in readily available standards	Not specified in readily available standards
Seebeck Coefficient (Sensitivity)	Varies with temperature; approx. 17.7 µV/°C at 1000°C	Varies with temperature; approx. 15.6 µV/°C at 1000°C	Varies with temperature; approx. 14.5 µV/°C at 1000°C

Experimental Protocols

Protocol 1: Thermocouple Selection and Preparation

Objective: To select and prepare a Mo-Re thermocouple for high-temperature measurement.

Materials:

- Mo-Re thermocouple (Type C, D, or G) with appropriate wire gauge
- High-purity ceramic insulators (e.g., Alumina, Hafnia, Beryllia)
- Protective sheath (e.g., Molybdenum, Tantalum)[1]
- Thermocouple wire stripper and cutter
- Welding equipment (TIG or laser)
- Cleaning solvents (e.g., acetone, ethanol)

Procedure:

- **Selection:** Choose the thermocouple type based on the required temperature range and the chemical environment of the application. Type C is a common choice for high-temperature vacuum furnaces.^[1]
- **Inspection:** Visually inspect the thermocouple wire for any signs of damage, such as kinks, nicks, or contamination.
- **Insulator Threading:** Carefully thread the thermocouple wires through the high-purity ceramic insulators, ensuring that the wires are not in contact with each other except at the measuring junction.
- **Junction Formation:**
 - Strip a small portion of the insulation from the ends of the thermocouple wires.
 - Twist the wires together for 2-3 turns.
 - Weld the twisted ends to form a bead-type junction. The weld should be clean, smooth, and fully fused.
- **Cleaning:** Clean the thermocouple junction and the adjacent wire section with appropriate solvents to remove any contaminants from the welding process.
- **Sheath Assembly:** Insert the insulated thermocouple into the protective metal sheath. The sheath material should be compatible with the measurement environment. Molybdenum sheaths are commonly used in vacuum furnaces.^[1]
- **Sealing:** For vacuum or controlled atmosphere applications, the open end of the sheath should be sealed using a vacuum-tight feedthrough.

Protocol 2: Thermocouple Calibration

Objective: To calibrate the Mo-Re thermocouple against a known temperature standard.

Methods:

- **Comparison Calibration:** The test thermocouple is calibrated against a reference thermocouple (e.g., a calibrated Type S or B thermocouple) in a stable, uniform temperature

environment like a tube furnace.[8][9]

- Fixed-Point Calibration: The thermocouple is calibrated at the well-defined melting, freezing, or triple points of pure substances (e.g., the melting point of gold at 1064.43°C).[10]

Procedure (Comparison Method):

- Setup:
 - Place the Mo-Re thermocouple and the reference thermocouple in a calibration furnace.
 - The measuring junctions of both thermocouples should be in close proximity to ensure they are at the same temperature. An equalizing block can be used for this purpose.[8]
 - Connect the thermocouple outputs to a high-precision data acquisition system.
- Cold Junction Compensation (CJC): Ensure that the data acquisition system provides accurate cold junction compensation. This can be achieved using an internal temperature sensor at the connection terminals or an external ice bath for a 0°C reference.[11][12]
- Heating and Stabilization:
 - Heat the furnace to the first calibration point.
 - Allow the furnace temperature to stabilize, ensuring that the readings from both thermocouples are constant.
- Data Recording: Record the electromotive force (EMF) output from both the test and reference thermocouples.
- Repeat: Repeat steps 3 and 4 for several temperature points across the desired operating range of the Mo-Re thermocouple.
- Calibration Curve: Plot the EMF of the test thermocouple against the temperature measured by the reference thermocouple. Generate a calibration equation or a correction table.

Protocol 3: In-Situ High-Temperature Measurement

Objective: To accurately measure high temperatures in an experimental setup (e.g., a vacuum furnace).

Procedure:

- Installation:
 - Install the calibrated Mo-Re thermocouple assembly into the high-temperature zone of the experimental setup.
 - Ensure that the measuring junction is positioned at the precise location where the temperature needs to be measured.
 - Use appropriate vacuum feedthroughs to maintain the integrity of the system.
- Connection: Connect the thermocouple to the data acquisition system, ensuring proper polarity.
- Data Acquisition Setup:
 - Configure the data acquisition software to record the thermocouple output.
 - Apply the calibration correction factors or equation derived from the calibration protocol.
 - Set the desired sampling rate.
- Measurement:
 - Initiate the high-temperature process.
 - Monitor and record the temperature readings from the thermocouple throughout the experiment.
- Post-Measurement Inspection: After the experiment and once the system has cooled down, inspect the thermocouple for any signs of degradation or contamination.

Data Presentation and Analysis

The collected data should be presented clearly and analyzed to determine the accuracy and reliability of the measurements.

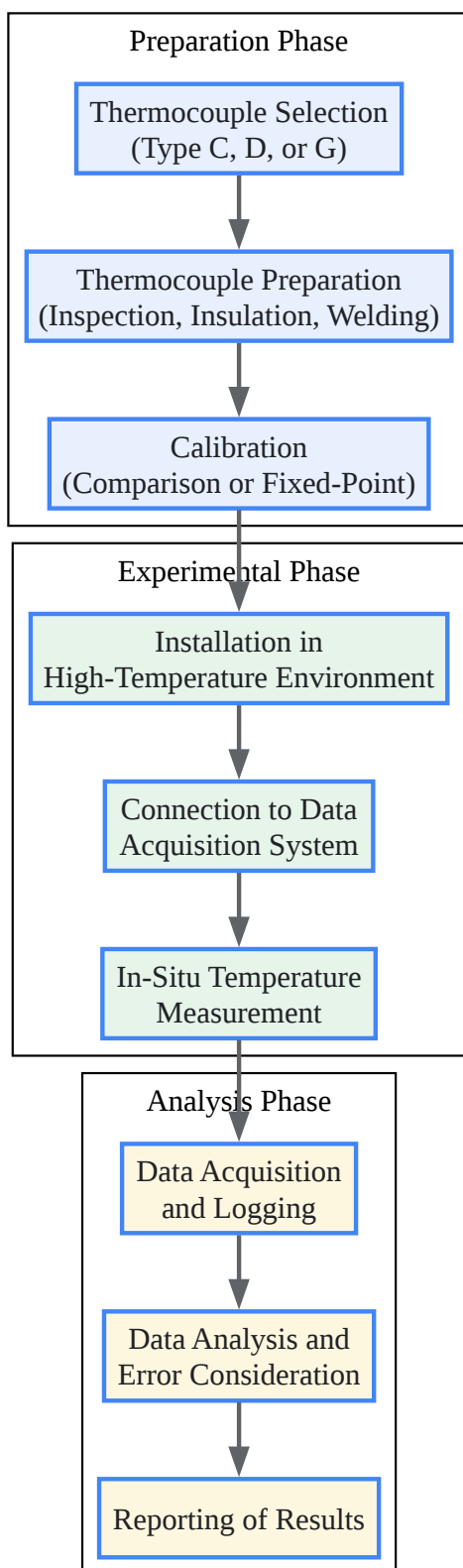
Table 3: Example of Calibration Data

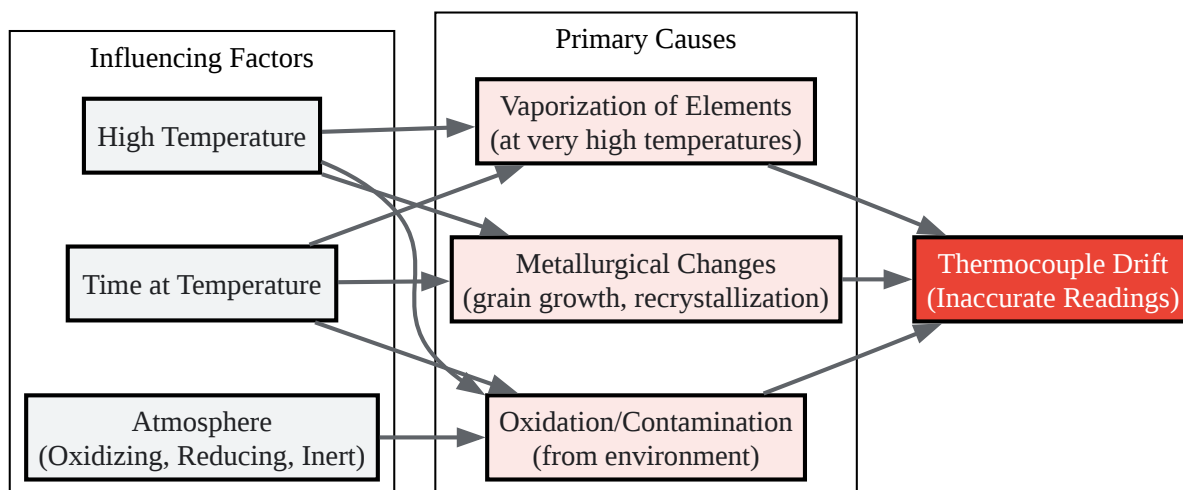
Reference Temperature (°C)	Reference Thermocouple EMF (mV)	Test Thermocouple EMF (mV)	Corrected Temperature (°C)
1000	9.586	17.721	1001.2
1200	11.934	21.654	1200.5
1400	14.293	25.432	1400.1
1600	16.647	29.087	1599.8

Visualizations

Experimental Workflow

The following diagram illustrates the complete experimental workflow for high-temperature measurements using Mo-Re thermocouples.





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